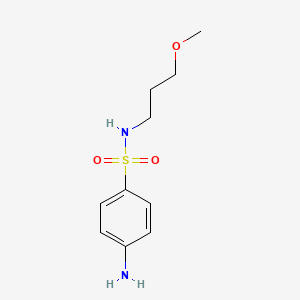

4-amino-N-(3-methoxypropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

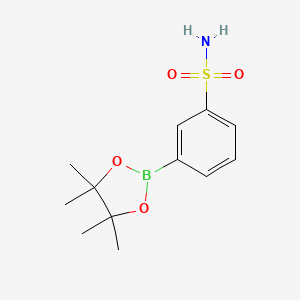

4-Amino-N-(3-methoxypropyl)benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various biological activities and applications in different fields of chemistry and medicine. The core structure of benzenesulfonamide is modified by introducing different functional groups to enhance its properties and target specificity. The papers provided discuss various derivatives of benzenesulfonamides, their synthesis, molecular structure, and potential applications, particularly in the field of enzyme inhibition and nonlinear optics.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the attachment of a phenylthiazol group to the benzenesulfonamide core . Similarly, the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts is achieved through a quaternization reaction of 4-aminopyridine with methyl benzenesulfonates . These synthetic routes are designed to yield compounds with specific properties and biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray crystallography is a common technique used to determine the molecular and crystal structures of these compounds. For example, the crystal structure of a dimeric copper(II) complex with 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide was determined using single-crystal X-ray diffraction . The structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was also characterized using X-ray single crystal techniques . These studies provide detailed information on the arrangement of atoms within the molecules and their potential interaction sites.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, which are often explored to understand their reactivity and potential as chemical probes or therapeutic agents. The papers discuss the reactivity of these compounds in the context of enzyme inhibition, where they act as inhibitors for enzymes like kynurenine 3-hydroxylase and carbonic anhydrase . The interaction of these compounds with the active sites of enzymes is a key area of study to design more effective inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for their practical applications. For instance, the spectroscopic properties of these compounds, including FT-IR, FT-Raman, UV-Vis, and NMR, provide insights into their structural features and potential applications in nonlinear optics . Theoretical calculations, such as density functional theory (DFT), are often used to predict these properties and compare them with experimental data .

Scientific Research Applications

Pharmacological Applications

Antimicrobial and Antiviral Properties : Sulfonamide compounds, due to their structural diversity, have been extensively explored for antimicrobial efficacy. For instance, compounds like Metoclopramide exhibit various pharmacological properties, including effects on gastrointestinal motility and potential antiemetic activities, through mechanisms that may involve interactions with neurotransmitters or modulation of enzyme activities (Pinder et al., 2012). Although not a direct match, the structural considerations of sulfonamides suggest potential for broad-spectrum biological activities, including interactions with enzymes or receptors.

Cancer Research : The structural motifs present in sulfonamide compounds have been investigated for their potential use in cancer therapy, focusing on their ability to modulate various signaling pathways, inhibit tumor growth, or serve as carriers for drug delivery systems. The presence of an amino group attached to a benzene ring sulfonamide might suggest potential for investigation in this area.

Material Science Applications

Corrosion Inhibition : Compounds with sulfonamide groups have been studied for their role as corrosion inhibitors, particularly in protecting metals from degradation. The specific structural features of these compounds, including aromatic rings and substituent groups, can significantly influence their binding affinity to metal surfaces and their effectiveness in inhibiting corrosion processes (Verma et al., 2020).

Advanced Oxidation Processes : The degradation of complex organic compounds, including those containing nitrogen or sulfur atoms, via advanced oxidation processes, has been a subject of interest. Research in this domain focuses on the mechanisms by which such compounds are broken down, their environmental fate, and the potential generation of by-products. This research area might explore the environmental impact and breakdown pathways of sulfonamide compounds and related structures.

properties

IUPAC Name |

4-amino-N-(3-methoxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBIDYMRZQDJGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586161 |

Source

|

| Record name | 4-Amino-N-(3-methoxypropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27678-19-9 |

Source

|

| Record name | 4-Amino-N-(3-methoxypropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

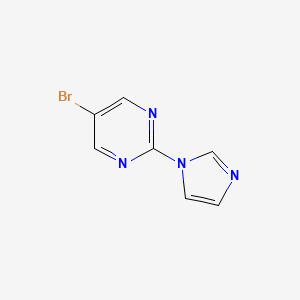

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)